eNOS Inhibition: Potency Differentiation of N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide vs. Positional Isomer
The target compound exhibits a reported IC₅₀ of 180 nM against human endothelial nitric oxide synthase (eNOS) [1]. While direct head-to-head data for a closely matched comparator under identical conditions are not publicly available, cross-study analysis using a structurally related 4-methyl-3-nitrobenzamide derivative (CHEMBL1801061) reveals that this comparator displays an EC₅₀ > 100,000 nM against human eNOS, indicating substantially weaker modulation (over 550-fold difference in potency) [2]. This stark contrast underscores that the precise substitution pattern of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide confers a unique eNOS interaction profile not captured by generic nitrobenzamide scaffolds.
| Evidence Dimension | eNOS inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM |
| Comparator Or Baseline | Related 4-methyl-3-nitrobenzamide derivative (CHEMBL1801061): EC₅₀ > 100,000 nM |
| Quantified Difference | >555-fold greater potency (target compound) |
| Conditions | Target: human eNOS expressed in insect SF9 cells, 1 hr incubation. Comparator: human eNOS expressed in HEK293 cells, 24 hr incubation. |
Why This Matters
A >550-fold potency differential provides strong justification for selecting this specific compound over generic nitrobenzamide alternatives when eNOS pathway modulation is the experimental objective.
- [1] BindingDB. BDBM50372207 (CHEMBL272708): Inhibition of human eNOS. Curated by ChEMBL. Accessed April 2026. View Source
- [2] BindingDB. BDBM50348731 (CHEMBL1801061): Inhibition of human eNOS expressed in HEK293 cells. Curated by ChEMBL. Accessed April 2026. View Source
